molecular formula C16H9N3 B14523252 2-Phenylindolizine-1,7-dicarbonitrile CAS No. 62456-07-9

2-Phenylindolizine-1,7-dicarbonitrile

Cat. No.: B14523252
CAS No.: 62456-07-9
M. Wt: 243.26 g/mol
InChI Key: FURHCZIAFPMUKD-UHFFFAOYSA-N
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Description

2-Phenylindolizine-1,7-dicarbonitrile is a synthetic compound belonging to the indolizine family. . The compound’s structure features a phenyl group attached to the indolizine core, with two cyano groups at positions 1 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylindolizine-1,7-dicarbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 2-formyl pyrrole derivatives with fumaronitrile in a one-pot procedure. This process involves Wittig olefination followed by cyclization to form the indolizine core . Transition metal-catalyzed reactions and oxidative coupling approaches have also been employed to achieve the desired substitution patterns .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenylindolizine-1,7-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylindolizine-1,7-dicarbonitrile stands out due to its unique substitution pattern, which imparts distinct photophysical properties and biological activities. Its dual cyano groups enhance its reactivity and potential for further functionalization .

Properties

CAS No.

62456-07-9

Molecular Formula

C16H9N3

Molecular Weight

243.26 g/mol

IUPAC Name

2-phenylindolizine-1,7-dicarbonitrile

InChI

InChI=1S/C16H9N3/c17-9-12-6-7-19-11-15(13-4-2-1-3-5-13)14(10-18)16(19)8-12/h1-8,11H

InChI Key

FURHCZIAFPMUKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC(=CC3=C2C#N)C#N

Origin of Product

United States

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